molecular formula C9H8BrNO B126386 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 147497-32-3

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B126386
CAS RN: 147497-32-3
M. Wt: 226.07 g/mol
InChI Key: FQPKKECSRKYXIZ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . The common method for the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one consists of a bromine atom attached to the 6th carbon of a 3,4-dihydro-2H-isoquinolin-1-one ring .


Chemical Reactions Analysis

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Physical And Chemical Properties Analysis

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one has a density of 1.559±0.06 g/cm3, a melting point of 170.0-173.1 °C, and a boiling point of 453.3±45.0 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a polar surface area of 29 Å2 .

Scientific Research Applications

Synthesis of Benzolactams

This compound is used as an intermediate in the synthesis of benzolactams, which are used as dopamine D3 receptor ligands . Dopamine D3 receptor ligands have potential therapeutic applications in the treatment of several neurological and psychiatric disorders.

Synthesis of MK2-Inhibitors

It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been shown to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells. This suggests potential applications in the treatment of inflammatory diseases.

Preparation of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives

A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized using this compound as a catalyst . This reagent was used for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone and various arylaldehydes.

Synthesis of New Antitumor Agents

The compound has been used in the synthesis of new antitumor agents . For example, the pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a have shown promising antitumor activity against liver carcinoma (HEPG2-1).

Organic Building Blocks

It is used as an organic building block in the synthesis of various organic compounds . This includes the synthesis of bromides and amides, which are important in a wide range of chemical reactions.

Heterocyclic Building Blocks

This compound is used as a heterocyclic building block in the synthesis of isoquinolines and tetrahydroquinolines . These compounds have a wide range of applications in medicinal chemistry and drug discovery.

Mechanism of Action

Future Directions

While specific future directions for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one are not explicitly mentioned in the search results, its use as an intermediate in the synthesis of various compounds suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKKECSRKYXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619066
Record name 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

147497-32-3
Record name 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of N-ethoxycarbonyl-m-bromophenethylamine (6.87 g, 25.25 mmol) in polyphosphoric acid (50 mL) is heated to reflux for 5 min. When the mixture cools, H2O is added and the resulting solution extracted with EtOAc (1×300 ml). The organic phase is dried and concentrated in vacuo and the residue chromatographed (silica gel, EtOAc) to give 6-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Name
N-ethoxycarbonyl-m-bromophenethylamine
Quantity
6.87 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 mL
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solvent
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Synthesis routes and methods II

Procedure details

NaN3 (6.2 g, 94.78 mmol) was added to a solution of 5-bromo-1-indanone (10 g, 47.39 mmol) in 40 mL mixture of methane sulphonic acid and dichloromethane (1:1) in portion wise at 0° C.-5° C. The resulting mixture was stirred for 8 h at room temperature. The reaction mixture was cooled to 0° C. in ice bath, neutralized with 5% aq. NaOH solution, and the aqueous layer with extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with water and brine solution, dried over sodium sulphate, filtered and concentrated under vacuum. The residue was purified by silica gel flash column chromatography by eluting with 30% ethyl acetate in hexane to afford title compound (6.4 g, 60%) as solid. 1H NMR (400 MHz, CDCl3): δ 7.95 (d, J=8.4 Hz, 1H), 7.5 (d, J=8.4 Hz, 1H), 7.4 (s, 1H), 6.1 (bs, 1H), 3.6 (t, J=6.8 Hz, 2H), 3.0 (t, J=6.4 Hz, 2H).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
mixture
Quantity
40 mL
Type
solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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